molecular formula C8H11N5O2S2 B3403655 1-{5-[(cyanomethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(2-methoxyethyl)urea CAS No. 1171367-07-9

1-{5-[(cyanomethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(2-methoxyethyl)urea

Cat. No.: B3403655
CAS No.: 1171367-07-9
M. Wt: 273.3
InChI Key: RRGNMWCGFDSLLD-UHFFFAOYSA-N
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Description

1-{5-[(cyanomethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(2-methoxyethyl)urea is a complex organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{5-[(cyanomethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(2-methoxyethyl)urea typically involves the reaction of 5-[(cyanomethyl)sulfanyl]-1,3,4-thiadiazole with 3-(2-methoxyethyl)isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane or acetonitrile and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. Quality control measures are implemented to ensure the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

1-{5-[(cyanomethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(2-methoxyethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

1-{5-[(cyanomethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(2-methoxyethyl)urea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and design.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-{5-[(cyanomethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(2-methoxyethyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    5-[(cyanomethyl)sulfanyl]-1,3,4-thiadiazole: A precursor in the synthesis of the target compound.

    1,3,4-thiadiazole derivatives:

Uniqueness

1-{5-[(cyanomethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(2-methoxyethyl)urea is unique due to the presence of both the cyanomethylsulfanyl and methoxyethylurea groups. These functional groups confer specific chemical and biological properties that distinguish it from other thiadiazole derivatives. The combination of these groups enhances its potential for diverse applications in scientific research and industry.

Properties

IUPAC Name

1-[5-(cyanomethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(2-methoxyethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5O2S2/c1-15-4-3-10-6(14)11-7-12-13-8(17-7)16-5-2-9/h3-5H2,1H3,(H2,10,11,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRGNMWCGFDSLLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)NC1=NN=C(S1)SCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-{5-[(cyanomethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(2-methoxyethyl)urea
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1-{5-[(cyanomethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(2-methoxyethyl)urea
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1-{5-[(cyanomethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(2-methoxyethyl)urea
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1-{5-[(cyanomethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(2-methoxyethyl)urea
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1-{5-[(cyanomethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(2-methoxyethyl)urea
Reactant of Route 6
1-{5-[(cyanomethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(2-methoxyethyl)urea

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